Lipophilicity and ADME Advantage
4-(Cyclopropylmethoxy)-3-methylbenzaldehyde exhibits a calculated LogP of 2.82, significantly higher than the methoxy (LogP ~1.5-1.8 estimated) and ethoxy (LogP ~2.0-2.2 estimated) analogs . This increased lipophilicity, driven by the cyclopropyl group, is a key differentiator for optimizing membrane permeability and target engagement in cell-based assays and in vivo models .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.82 (calculated) |
| Comparator Or Baseline | 4-Methoxy-3-methylbenzaldehyde: LogP ~1.5-1.8 (estimated); 4-Ethoxy-3-methylbenzaldehyde: LogP ~2.0-2.2 (estimated) |
| Quantified Difference | ΔLogP ≥ 0.6-1.3 units vs. methoxy analog; ΔLogP ≥ 0.4-0.8 units vs. ethoxy analog |
| Conditions | Calculated using standard cheminformatics algorithms (e.g., ACD/Labs, ChemAxon) |
Why This Matters
Higher LogP correlates with improved membrane permeability and potential for CNS penetration, making this compound a preferred building block for designing brain-penetrant kinase inhibitors or anti-inflammatory agents.
